molecular formula C8H16O3 B13883259 2,2-Dimethyl-3-propoxypropanoic acid

2,2-Dimethyl-3-propoxypropanoic acid

Cat. No.: B13883259
M. Wt: 160.21 g/mol
InChI Key: SONMPYFVVLVNEQ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-propoxypropanoic acid is a branched-chain carboxylic acid derivative characterized by a propanoic acid backbone substituted with two methyl groups at the second carbon and a propoxy group at the third carbon. Its molecular formula is C₈H₁₄O₃, with a calculated molecular weight of 158.19 g/mol. The compound’s steric hindrance from the dimethyl groups and the ether linkage (propoxy) may influence its reactivity, solubility, and biological activity compared to simpler propanoic acid derivatives.

Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

2,2-dimethyl-3-propoxypropanoic acid

InChI

InChI=1S/C8H16O3/c1-4-5-11-6-8(2,3)7(9)10/h4-6H2,1-3H3,(H,9,10)

InChI Key

SONMPYFVVLVNEQ-UHFFFAOYSA-N

Canonical SMILES

CCCOCC(C)(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-propoxypropanoic acid typically involves the reaction of 2,2-dimethylpropanoic acid with propyl alcohol under acidic conditions to form the ester, followed by hydrolysis to yield the desired carboxylic acid. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid and heating to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of advanced catalytic systems and controlled reaction environments can enhance the scalability of the synthesis, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-propoxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to primary alcohols.

    Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or halides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyl-3-propoxypropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-propoxypropanoic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The propoxy group provides hydrophobic interactions, which can affect the compound’s solubility and distribution in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2,2-dimethyl-3-propoxypropanoic acid with structurally related propanoic acid derivatives, focusing on molecular properties, hazards, and applications inferred from the evidence.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Hazards Applications
This compound (Target) C₈H₁₄O₃ 158.19 2× methyl, 3-propoxy Likely skin/eye irritation (inferred) Pharmaceutical intermediates (inferred)
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid C₇H₉NO₄ 175.15* 2,5-dioxopyrrolidinyl Skin/eye irritation, respiratory risks Laboratory chemical
2-(Thiophen-2-yl)propanoic acid C₇H₈O₂S 156.20 Thiophene ring Skin/eye irritation Organic synthesis, material science
3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid C₄H₅F₃O₃ 158.08 Trifluoromethyl, hydroxy Not specified (fluorine may increase toxicity) Pharmaceutical intermediates
3-(2,2-Diphenylacetamido)propanoic acid C₁₇H₁₇NO₃ 283.32 Diphenylacetamido Not specified (industrial handling precautions) Industrial synthesis, specialty chemicals

*Note: Molecular weight for recalculated based on formula; original data listed "17" (likely typographical error).

Key Structural and Functional Differences:

Substituent Effects on Reactivity :

  • The propoxy group in the target compound introduces ether functionality, enhancing hydrophobicity compared to polar groups like the hydroxy () or thiophene ().
  • Trifluoromethyl groups () increase electronegativity and acidity compared to the target’s methyl and propoxy substituents.

Hazard Profile :

  • Most compounds exhibit skin/eye irritation risks (Evidences 3, 9), suggesting the target compound may share similar hazards due to structural similarities.
  • Fluorinated derivatives () may pose additional environmental or metabolic stability concerns.

Applications :

  • Thiophene-containing analogs () are used in materials science due to aromaticity and conjugation properties.
  • Diphenylacetamido derivatives () are employed in industrial synthesis, likely for their steric bulk and binding affinity.

Research Findings and Limitations

  • Synthetic Accessibility: Branched-chain propanoic acids like the target compound may require multi-step synthesis, including alkylation or etherification, as seen in analogs (e.g., ).
  • Toxicological Data Gaps : Direct hazard data for the target compound are unavailable; inferences rely on structurally similar compounds. Further testing under OSHA guidelines (Evidences 4, 6) is recommended for workplace safety.
  • Functional Versatility : The target’s combination of methyl and propoxy groups could make it a candidate for prodrug design or polymer crosslinking, similar to lactone/amide derivatives (Evidences 7, 13).

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